molecular formula C9H10FN B3087564 N-Allyl-N-(2-fluorophenyl)amine CAS No. 117531-36-9

N-Allyl-N-(2-fluorophenyl)amine

Cat. No.: B3087564
CAS No.: 117531-36-9
M. Wt: 151.18 g/mol
InChI Key: UWYIXKXHPQWTPE-UHFFFAOYSA-N
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Description

N-Allyl-N-(2-fluorophenyl)amine is an organic compound with the molecular formula C9H10FN It is a secondary amine where the nitrogen atom is bonded to an allyl group and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-N-(2-fluorophenyl)amine can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at elevated temperatures. Another method involves the use of N-allyl-N-tosylcarbamates, which undergo a gold(I)-catalyzed decarboxylative amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of catalysts, solvents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2-fluorophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: The allyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-Allyl-N-(2-fluorophenyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Allyl-N-(2-fluorophenyl)amine exerts its effects involves interactions with specific molecular targets. The allyl and fluorophenyl groups can interact with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N-(2-chlorophenyl)amine
  • N-Allyl-N-(2-bromophenyl)amine
  • N-Allyl-N-(2-iodophenyl)amine

Uniqueness

N-Allyl-N-(2-fluorophenyl)amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets, making it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

2-fluoro-N-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYIXKXHPQWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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